4-Hydrazinyl-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Hydrazinyl-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antifungal, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Acylation and Cyclization: Starting from ethyl 2-amino-6-(trifluoromethyl)nicotinate, the compound undergoes acylation followed by cyclization to form the pyrrolopyrimidine core.
Chlorination and Hydrazine Reaction: The intermediate product is then chlorinated and reacted with hydrazine to introduce the hydrazinyl group.
Hydrazone Formation: The final step involves the formation of the hydrazone derivative, which is then cyclized intramolecularly to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-Hydrazinyl-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antimicrobial, and anticancer agent
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: The compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and exhibits comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused triazole ring, known for its anticancer properties.
Uniqueness
4-Hydrazinyl-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H13N5/c1-5(2)7-12-8-6(3-4-11-8)9(13-7)14-10/h3-5H,10H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
FFUZQNWNDXFDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CN2)C(=N1)NN |
Origin of Product |
United States |
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